molecular formula C11H4ClF6N B1363108 4-Chloro-2,8-bis(trifluoromethyl)quinoline CAS No. 83012-13-9

4-Chloro-2,8-bis(trifluoromethyl)quinoline

Cat. No.: B1363108
CAS No.: 83012-13-9
M. Wt: 299.6 g/mol
InChI Key: ZSQOESPYYNJBCZ-UHFFFAOYSA-N
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Mechanism of Action

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,8-bis(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives .

Comparison with Similar Compounds

Comparison: 4-Chloro-2,8-bis(trifluoromethyl)quinoline is unique due to the presence of two trifluoromethyl groups at the 2 and 8 positions, which significantly influence its chemical reactivity and physical properties. This distinguishes it from other similar compounds that may have only one trifluoromethyl group or different substitution patterns .

Properties

IUPAC Name

4-chloro-2,8-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQOESPYYNJBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232129
Record name 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83012-13-9
Record name 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83012-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083012139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,8-bis(trifluoromethyl)quinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 100 parts by volume of phosphorus trichloride and 40 parts of 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline is refluxed for 8 hours. Most of the excess phosphorus trichloride is then distilled off, the residue is poured onto 200 parts of ice-water and the pH is brought to 12-13 with 12 N sodium hydroxide solution. The mixture is then extracted with methylene chloride, the extract is dried over sodium sulfate and the solvent is stripped off under reduced pressure. 40.2 parts=94% of theory of 2,8-bis-(trifluoromethyl)-4-chloroquinoline of melting point 40°-42° C. are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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